molecular formula C21H32N2O2 B1399872 Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1373350-42-5

Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B1399872
CAS No.: 1373350-42-5
M. Wt: 344.5 g/mol
InChI Key: SZNJCDSUYKNZSE-UHFFFAOYSA-N
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Description

Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate is a useful research compound. Its molecular formula is C21H32N2O2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate is a compound of significant interest within medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of diazaspiro compounds, which have been studied for various biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H32N2O2
  • Molecular Weight : 344.49 g/mol

Biological Activity Overview

Research has indicated that diazaspiro compounds exhibit a range of biological activities, primarily due to their interaction with neurotransmitter systems and immune response modulation.

Key Findings

  • Analgesic Properties : Studies have shown that compounds similar to this compound can act as effective analgesics by modulating pain pathways in the central nervous system .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory conditions .
  • Neuroprotective Effects : Research indicates that diazaspiro compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .

The biological activity of this compound is likely mediated through its interaction with various receptors:

  • GABA Receptors : Compounds in this class have been identified as antagonists to γ-aminobutyric acid type A (GABAAR) receptors, which play a crucial role in neurotransmission and can influence inflammatory responses .
  • Sigma Receptors : Some derivatives have shown dual activity at sigma receptors, which are implicated in pain modulation and neuroprotection .

Case Studies

A review of the literature reveals several case studies that highlight the efficacy of related diazaspiro compounds:

  • Case Study 1 : In a study examining the effects on pain pathways, a related diazaspiro compound was administered to animal models, resulting in significant reductions in pain perception compared to controls .
  • Case Study 2 : Another study focused on the anti-inflammatory properties of these compounds demonstrated a marked decrease in cytokine levels following treatment with diazaspiro derivatives .

Research Findings Summary Table

StudyCompoundActivityResults
1,9-Diazaspiro derivativeAnalgesicReduced pain perception in animal models
Related diazaspiro compoundAnti-inflammatoryDecreased cytokine levels
GABAAR antagonistNeuroprotectiveProtection against oxidative stress

Properties

IUPAC Name

tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-14-8-7-11-21(23)12-15-22(16-13-21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNJCDSUYKNZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122594
Record name 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373350-42-5
Record name 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373350-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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